![molecular formula C12H16N2O4 B1270834 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid CAS No. 96736-00-4](/img/structure/B1270834.png)
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Overview
Description
“4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid” is a chemical compound with the molecular formula C12H16N2O4 . It is also known by other names such as “Boc-4-hydrazinobenzoic acid” and “4-(N’-Boc-hydrazino)-benzoic acid” among others . The compound has a molecular weight of 252.27 g/mol .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)" . This indicates the connectivity and hydrogen positions in the molecule. The Canonical SMILES string is "CC©©OC(=O)NNC1=CC=C(C=C1)C(=O)O" , which is a simpler representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 87.7 Ų .Scientific Research Applications
Building Units in Photoactive Molecules
This compound can be used as building units in the preparation of diverse photoactive molecules . Diarylethene (DAE) molecular photoswitches, which are an interesting class of these molecules, draw attention in this regard .
Preparation of DAE Amino Acids
The compound can be used in the preparation of DAE amino acids, which are useful in the further enhancement of diversity in designing different routes to photoactive peptides .
Synthesis of Photoactive Peptides
The compound can be used in the synthesis of photoactive peptides . These peptides are interesting as building units in light-sensitive supramolecular systems, which could have different applications as smart materials .
4. Development of Light Controllable Molecular Structures The compound can be used in the development of light controllable molecular structures . This is an ongoing challenge that will hopefully lead to new smart drugs .
Synthesis of Photosensitive Amino Acids
The compound can be used in the synthesis of amino acids with a photosensitive moiety . This research focus is on the synthesis of amino acids with a photosensitive moiety .
Use in Functional Photoswitch
The compound can be used in functional photoswitch . One of the photochromic moieties drawing considerable attention is the diarylethene (DAE) family moiety, namely the diarylethene (DAE) molecular photoswitch .
properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCTSPNGUPJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373177 | |
Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | |
CAS RN |
96736-00-4 | |
Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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